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molecular formula C15H16N2O4 B2449686 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid CAS No. 537657-84-4

3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid

Cat. No. B2449686
M. Wt: 288.303
InChI Key: UKRROGZLIIZBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992103B2

Procedure details

A solution of 3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester (D7) (201 mg, 0.666 mmol) in dioxane (2 ml) was treated with LiOH (42 mg, 0.998 mmol) and water (1 ml). The reaction mixture was stirred for 2 hours at room temperature. The solvent was then evaporated to dryness and the residue was partitioned between ethyl acetate and water. The aqueous layer was separated and acidified to pH=1. The product precipitated in the aqueous layer and was removed by filtration and dried in vacuo to D8 (128 mg) as white solid.
Name
3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:7]=[C:6]([N:16]2[CH2:20][CH2:19][CH2:18][C:17]2=[O:21])[CH:5]=1.[Li+].[OH-].O>O1CCOCC1>[O:21]=[C:17]1[CH2:18][CH2:19][CH2:20][N:16]1[C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH:7]=1)[C:3]([OH:22])=[O:2] |f:1.2|

Inputs

Step One
Name
3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester
Quantity
201 mg
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)N1C(CCC1)=O)N1C(CCC1)=O)=O
Name
Quantity
42 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
The product precipitated in the aqueous layer
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo to D8 (128 mg) as white solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1N(CCC1)C=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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